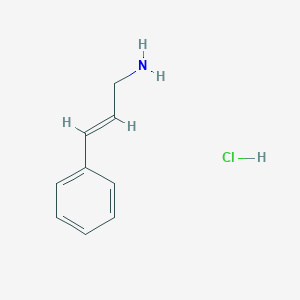

Cinnamylamine hydrochloride

Description

Properties

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-KQGICBIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-89-0, 17480-08-9 | |

| Record name | Cinnamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinnamylamine hydrochloride molecular weight and formula

An In-Depth Technical Guide to Cinnamylamine Hydrochloride: Properties, Synthesis, and Applications

Abstract

Cinnamylamine hydrochloride is a primary amine salt that serves as a crucial intermediate and building block in medicinal chemistry and drug development. Its structural backbone, characterized by a phenyl group attached to an allylic amine, is a key pharmacophore in several classes of therapeutic agents. This guide provides a comprehensive overview of the essential physicochemical properties, synthesis, purification, and analytical characterization of (E)-cinnamylamine hydrochloride. Authored from the perspective of a Senior Application Scientist, it moves beyond simple data presentation to explain the causality behind methodological choices, offering field-proven insights for researchers, chemists, and drug development professionals. Detailed protocols, data tables, and workflow diagrams are included to ensure scientific integrity and practical applicability.

Core Physicochemical Properties

Understanding the fundamental properties of a molecule is the bedrock of its application in research and development. Cinnamylamine hydrochloride is most commonly supplied as the trans or (E)-isomer, which is the focus of this guide.

Structure and Identification

The identity of cinnamylamine hydrochloride is defined by its molecular structure and associated identifiers. The presence of the hydrochloride salt significantly influences its physical properties, particularly solubility, compared to its free base form.

-

IUPAC Name: (E)-3-phenylprop-2-en-1-amine;hydrochloride[1][2]

-

Synonyms: trans-Cinnamylamine hydrochloride, (E)-3-Phenyl-2-propen-1-amine hydrochloride, Tranylcypromine Related Compound B[3][4]

-

Stereochemistry: The double bond is in the (E) or trans configuration, which is the thermodynamically more stable isomer.

It is critical for researchers to be aware of the various CAS numbers assigned to this compound, which can sometimes lead to procurement ambiguity. The most frequently cited numbers for the (E)-isomer are:

PubChem lists both CAS numbers as associated with the same (E)-isomer structure, suggesting they can be used interchangeably for material sourcing[1].

Quantitative Data Summary

For ease of reference, the key quantitative properties of (E)-cinnamylamine hydrochloride are summarized below. Note that while a melting point is a standard characterization parameter, a definitive value is not consistently reported in publicly available literature, which may be due to decomposition upon heating.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂ClN (consolidated) or C₉H₁₁N·HCl | [1][6] |

| Molecular Weight | 169.65 g/mol | [1][6] |

| Monoisotopic Mass | 169.0658271 Da | [1] |

| Appearance | White to off-white crystalline powder | Supplier Data |

| Solubility | Soluble in water, methanol, DMSO. Sparingly soluble in chloroform. | Inferred from salt form & supplier data |

| pKa | Not experimentally reported; estimated ~9-10 for the ammonium group | Chemical Analogue Estimation |

| Melting Point | Not consistently reported in literature | N/A |

Synthesis and Purification

The synthesis of cinnamylamine hydrochloride can be approached through several routes. The choice of method often depends on the desired scale, available starting materials, and purity requirements. Here, we detail a common and reliable laboratory-scale synthesis via reductive amination.

Synthesis Pathway: Reductive Amination

Reductive amination is a robust and widely used method for forming amines. In this pathway, cinnamaldehyde is first condensed with an ammonia source to form an intermediate imine, which is then reduced in situ to the corresponding primary amine.

Caption: Reductive amination workflow for cinnamylamine HCl synthesis.

Experimental Protocol: Synthesis

This protocol describes the synthesis from cinnamaldehyde.

Causality Statement: Sodium borohydride (NaBH₄) is chosen as the reducing agent due to its excellent selectivity for imines over aldehydes/ketones in protic solvents like methanol, its operational simplicity, and its cost-effectiveness. The reaction is performed at 0 °C initially to control the exothermic reaction of NaBH₄ with the solvent and to prevent over-reduction.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 eq) and methanol (5 mL per gram of aldehyde).

-

Ammonia Source: Add ammonium acetate (3.0 eq) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the flask in an ice bath to 0 °C. Add sodium borohydride (1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by slowly adding 1M HCl (aq) until the pH is ~2 to decompose excess NaBH₄. Concentrate the mixture in vacuo to remove methanol.

-

Purification (Acid-Base Extraction):

-

Add water to the residue and basify to pH >12 with 5M NaOH (aq).

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield cinnamylamine free base as an oil.

-

-

Salt Formation:

-

Dissolve the crude free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Analytical Characterization

Rigorous analytical characterization is non-negotiable in drug development. It ensures the identity, purity, and quality of the synthesized material. The primary methods for cinnamylamine hydrochloride are HPLC for purity and ¹H NMR for structural confirmation.

Caption: Standard analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. Cinnamylamine, being a moderately polar basic compound, is well-retained on a C18 stationary phase. An acidic mobile phase is used to ensure the amine is protonated, which provides sharp, symmetrical peak shapes and consistent retention. UV detection is ideal due to the strong chromophore of the phenyl ring.

Protocol: This method is adapted from established procedures for analyzing related aromatic compounds[7][8].

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of cinnamylamine hydrochloride in 1 mL of 50:50 Water:ACN.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR provides unambiguous structural confirmation by mapping the chemical environment of all protons in the molecule. The chemical shifts, coupling patterns (splitting), and integrations are unique fingerprints of the molecular structure.

Protocol:

-

Solvent: Deuterated methanol (CD₃OD) or Deuterated Chloroform (CDCl₃) if analyzing the free base. CD₃OD is preferred for the hydrochloride salt due to higher solubility.

-

Instrument: 400 MHz or higher field strength NMR spectrometer.

-

Procedure:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire a standard 1D proton spectrum.

-

Expected Chemical Shifts (in CD₃OD): Based on data from similar structures[9], the following approximate shifts (δ, ppm) are expected:

-

~7.2-7.5 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).

-

~6.7 ppm: Doublet, 1H (vinylic proton nearest the phenyl ring).

-

~6.3 ppm: Doublet of triplets, 1H (vinylic proton adjacent to the CH₂ group).

-

~3.8 ppm: Doublet, 2H (allylic CH₂-N protons).

-

The NH₃⁺ protons may appear as a broad singlet or may exchange with the solvent.

Applications in Drug Discovery and Development

The cinnamylamine scaffold is not merely an intermediate; it is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.

Role as a Key Intermediate

Cinnamylamine hydrochloride is a documented precursor and impurity standard for several marketed drugs.

-

Tranylcypromine: It is listed as "Tranylcypromine Related Compound B" by the USP, making it a critical reference standard in the quality control of this monoamine oxidase (MAO) inhibitor antidepressant[2].

-

Naftifine & Reboxetine: Scalable syntheses of cinnamylamines have been developed specifically for the production of the antifungal agent Naftifine and the antidepressant Reboxetine.

Biological Activity of the Cinnamyl Scaffold

Derivatives of the core cinnamyl structure have demonstrated a wide range of biological activities, making cinnamylamine a valuable starting point for library synthesis and lead optimization.

-

Antimicrobial Activity: Cinnamic acid and cinnamamide derivatives show potent antibacterial and antifungal properties. Their mechanism of action can involve direct interaction with and disruption of the fungal cell membrane and cell wall, or inhibition of key bacterial enzymes like FtsZ, which is crucial for cell division[9].

-

CNS Activity: The cinnamamide scaffold is present in compounds with anticonvulsant, antidepressant, and neuroprotective properties. These effects are mediated by interactions with a variety of CNS targets, including GABA-A receptors, NMDA receptors, and various ion channels[1].

Caption: Proposed mechanism of antibacterial action via FtsZ inhibition.

Stability, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of any chemical standard or intermediate.

Chemical Stability and Degradation

Like most amines, cinnamylamine is susceptible to oxidative and photolytic degradation. As a hydrochloride salt, it is generally stable but should be protected from strong bases, which would liberate the more reactive free base. Forced degradation studies under standard ICH conditions (acidic, basic, oxidative, thermal, photolytic) are recommended to identify potential degradants and establish a stability-indicating analytical method.

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8 °C, and protected from light.

-

Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

Safety Profile

According to the Globally Harmonized System (GHS), cinnamylamine hydrochloride presents the following hazards:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1]. Always consult the material safety data sheet (MSDS) before handling.

References

-

Farinde, O. N., Satheesh, V., Shrestha, K. K., Rhinehalt, C. R., Landge, V. G., & Young, M. C. (Year). Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Supporting Information. Available at: [Link]

-

PubChem. (n.d.). Cinnamylamine hydrochloride, (E)-. PubChem Compound Summary for CID 6444486. Retrieved from: [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from: [Link]

-

Pharmaffiliates. (n.d.). E-Cinnamylamine Hydrochloride. Retrieved from: [Link]

-

FDA Global Substance Registration System (GSRS). (n.d.). CINNAMYLAMINE HYDROCHLORIDE, (E)-. Retrieved from: [Link]

-

Lee, J. H., et al. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]

-

University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available at: [Link]

-

Hemaiswarya, S., et al. (2022). Cinnamaldehyde derivatives act as antimicrobial agents against Acinetobacter baumannii through the inhibition of cell division. Frontiers in Microbiology. Available at: [Link]

-

PubChem. (n.d.). Cinnamylamine. PubChem Compound Summary for CID 6008559. Retrieved from: [Link]

-

Reddy, B. V., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods. Available at: [Link]

-

Dhillon, A., Sardana, S., & Thakkar, A. R. (2019). Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Cinnamic Acid. PubChem Compound Summary for CID 444539. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from: [Link]

-

FDA Global Substance Registration System (GSRS). (n.d.). CINNAMYLAMINE HYDROCHLORIDE, (Z)-. Retrieved from: [Link]

Sources

- 1. Cinnamylamine hydrochloride, (E)- | C9H12ClN | CID 6444486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cinnamylamine Hydrochloride | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cinnamylamine (E Isomer) | CAS No- 5586-89-0 | NA [chemicea.com]

- 5. keyorganics.net [keyorganics.net]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Core Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to (E)-3-Phenylprop-2-en-1-amine Hydrochloride for Advanced Research

This guide provides an in-depth technical overview of (E)-3-phenylprop-2-en-1-amine hydrochloride, a versatile molecule with significant potential in medicinal chemistry and drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond basic data to explore the causality behind its synthesis, the logic of its analytical validation, and its established pharmacological relevance.

(E)-3-phenylprop-2-en-1-amine, commonly known as (E)-cinnamylamine, is an organic compound featuring a phenyl group attached to a propenamine backbone. The "(E)" designation specifies the trans configuration of the double bond, which is the more stable isomer. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it more suitable for research and handling.

Below is the canonical structure of the hydrochloride salt.

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality

Tranylcypromine, a non-hydrazine monoamine oxidase inhibitor (MAOI), is a potent antidepressant utilized in the treatment of major depressive disorder, particularly in cases resistant to other therapies.[1][2] Its therapeutic action is achieved through the irreversible inhibition of monoamine oxidase, leading to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain.[2][3] The chemical name for tranylcypromine is (±)-trans-2-phenylcyclopropan-1-amine, and it is typically administered as a sulfate salt.[2][4][5]

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which are any components of the drug substance that are not the chemical entity defined as the API, can arise from various sources, including raw materials, manufacturing processes, and degradation.[1][6] These extraneous substances, even at trace levels, can potentially impact the drug's stability, and bioavailability, or even pose direct toxicological risks to the patient.[6] Consequently, rigorous impurity profiling is a non-negotiable aspect of drug development and manufacturing, mandated by regulatory bodies worldwide.

This guide provides a comprehensive technical overview of the identification and characterization of a key impurity, Tranylcypromine Related Compound B . We will delve into its chemical identity, analytical methodologies for its detection, and the underlying scientific principles that govern these experimental choices, providing researchers and drug development professionals with a robust framework for ensuring the quality and safety of Tranylcypromine.

Chapter 1: Unveiling Tranylcypromine Related Compound B

Chemical Identity and Structure

Tranylcypromine Related Compound B is a specified impurity listed in the United States Pharmacopeia (USP).[7] Understanding its precise chemical structure is the foundational step in developing any analytical control strategy.

-

Chemical Name: (E)-3-Phenyl-2-propen-1-amine hydrochloride[8]

-

Common Synonyms: trans-Cinnamylamine hydrochloride, 3-Phenylallylamine[9]

-

CAS Number: 17480-08-9[10]

-

Molecular Formula: C₉H₁₁N · HCl

-

Molecular Weight: 169.65 g/mol

The structural difference between Tranylcypromine and Related Compound B is significant. Tranylcypromine features a strained cyclopropane ring, which is fundamental to its pharmacological activity. In contrast, Related Compound B is a ring-opened analogue, containing a propenylamine side chain attached to the phenyl group. This distinction is critical for analytical separation.

The Importance of Stereochemistry: Tranylcypromine and Related Compound A

It is crucial to differentiate Related Compound B from another key impurity, Tranylcypromine Related Compound A . Related Compound A is the cis-isomer of Tranylcypromine, specifically (±)-cis-2-phenylcyclopropanamine hydrochloride.[4][11] While sharing the same molecular formula and mass as the active ingredient, its spatial arrangement is different. The trans-configuration of the API is essential for its therapeutic effect. The presence of the cis-isomer must be strictly controlled, often requiring chiral analytical methods for accurate quantification.[12]

The table below summarizes the key identifiers for Tranylcypromine and its primary related compounds as defined by the USP.

| Compound Name | Structure | Chemical Name | CAS Number |

| Tranylcypromine | (±)-trans-2-phenylcyclopropan-1-amine | 155-09-9[2] | |

| Tranylcypromine Related Compound A | (±)-cis-2-phenylcyclopropanamine hydrochloride | 54779-58-7[4] | |

| Tranylcypromine Related Compound B | (E)-3-Phenyl-2-propen-1-amine hydrochloride | 17480-08-9[10] |

Chapter 2: Analytical Strategy for Impurity Identification

The core of impurity profiling lies in the selection and validation of analytical techniques that are sensitive, specific, and robust. For Tranylcypromine and its related compounds, high-performance liquid chromatography (HPLC) is the gold standard, offering excellent resolution and quantitative accuracy.[12][13]

Foundational Workflow for Impurity Profiling

A systematic approach is essential for the successful identification and control of impurities. The workflow ensures that all potential impurities are detected, identified, and quantified against established acceptance criteria.

This workflow begins with the development and validation of a stability-indicating analytical method, typically HPLC.[13][14] Forced degradation studies are performed to ensure the method can separate the API from its potential degradation products. Once validated, the method is used to analyze production batches. Any detected impurities are then structurally characterized using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), which provides the necessary data to establish a robust control strategy.[6][14]

Core Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing Tranylcypromine and its related compounds.[12] This method separates molecules based on their polarity.

Principle of Separation: In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water/buffer and acetonitrile/methanol). Tranylcypromine, being a relatively nonpolar molecule, will interact with the C18 stationary phase. Related Compound B, with its similar phenyl group but different side chain, will have a different polarity and thus a different retention time on the column, allowing for its separation from the API.

Step-by-Step Protocol: RP-HPLC Method for Tranylcypromine Sulfate

The following protocol is a representative, stability-indicating HPLC method designed for the analysis of Tranylcypromine Sulfate and the separation of its related compounds. This method is based on established principles of pharmaceutical analysis.[13]

Objective: To quantify Tranylcypromine Sulfate and separate it from Related Compound A, Related Compound B, and other potential degradation products.

1. Materials and Reagents:

- Tranylcypromine Sulfate Reference Standard (USP grade)

- Tranylcypromine Related Compound A RS (USP grade)[11]

- Tranylcypromine Related Compound B RS (USP grade)

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

- Potassium Phosphate Monobasic (ACS grade)

- Orthophosphoric Acid (ACS grade)

- Deionized Water (18.2 MΩ·cm)

2. Chromatographic System:

- HPLC System: A gradient-capable HPLC with a UV detector.

- Column: Kinetex® C18, 100 Å, 2.6 µm, 75 x 4.6 mm (or equivalent high-efficiency column).[13]

- Column Temperature: 30°C[13]

- Flow Rate: 1.0 mL/min[13]

- Detection Wavelength: 220 nm[13]

- Injection Volume: 10 µL

3. Preparation of Solutions:

- Mobile Phase A (Aqueous): Prepare a 0.1% solution of orthophosphoric acid in deionized water. Filter and degas.[13]

- Mobile Phase B (Organic): Acetonitrile.[13]

- Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

- Standard Solution: Accurately weigh and dissolve Tranylcypromine Sulfate RS in Diluent to obtain a known concentration of approximately 0.5 mg/mL.

- Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of Tranylcypromine Sulfate and 0.01 mg/mL each of Tranylcypromine Related Compound A and Tranylcypromine Related Compound B in Diluent.

- Sample Solution: Accurately weigh and dissolve the Tranylcypromine Sulfate API sample in Diluent to a concentration of 0.5 mg/mL.

4. Chromatographic Procedure:

- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

- Inject the Diluent (as a blank), followed by the Resolution Solution, Standard Solution, and Sample Solution.

- Run the following gradient program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 50 | 50 |

| 8.0 | 10 | 90 |

| 10.0 | 10 | 90 |

| 10.1 | 90 | 10 |

| 15.0 | 90 | 10 |

5. System Suitability and Data Analysis:

- Resolution: In the Resolution Solution chromatogram, the resolution between the Tranylcypromine peak and the peaks for Related Compound A and Related Compound B must be greater than 2.0.

- Tailing Factor: The tailing factor for the Tranylcypromine peak in the Standard Solution chromatogram should be not more than 2.0.

- Relative Standard Deviation (RSD): The RSD for replicate injections of the Standard Solution should be not more than 2.0%.

- Calculation: Calculate the percentage of each impurity in the sample by comparing the peak area of the impurity to the peak area of the Tranylcypromine peak in the Standard Solution, correcting for concentration and relative response factors if known.

Causality Behind Experimental Choices:

-

C18 Column: Provides excellent hydrophobic retention for the phenyl group present in all three compounds.

-

Gradient Elution: The use of a gradient (changing mobile phase composition) is critical. It allows for the elution of more polar impurities early in the run while ensuring that the less polar API and other impurities are eluted with good peak shape within a reasonable time.[13]

-

Acidic Mobile Phase: The low pH suppresses the ionization of the primary amine groups, leading to better retention and improved peak shape on the C18 column.

-

UV Detection at 220 nm: This wavelength provides good sensitivity for the phenyl chromophore present in Tranylcypromine and its related compounds.[13]

Chapter 3: Advanced Characterization and Control

While HPLC is excellent for separation and quantification, it does not provide definitive structural information. For unknown impurities or for confirming the identity of known ones like Related Compound B, hyphenated techniques are employed.

Structural Elucidation with LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[6][14]

Workflow:

-

The HPLC system separates the components of the sample mixture as described above.

-

As each component elutes from the column, it enters the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

The ion source generates charged molecules (ions) from the eluting compound.

-

The mass analyzer separates these ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

For Tranylcypromine Related Compound B, an LC-MS analysis would confirm the molecular weight of the free base (133.19 g/mol ), matching the molecular formula C₉H₁₁N.[1] Further fragmentation analysis (MS/MS) can be used to probe the structure, confirming the presence of the phenyl and propenylamine moieties, thus definitively identifying it.

Regulatory Perspective and Control Strategy

The identification of an impurity is only the first step. A comprehensive control strategy must be implemented to ensure that its levels in the final drug product are consistently below a safe, qualified limit. Pharmacopeias like the USP provide monographs that specify these limits.[7] For Tranylcypromine Sulfate, the monograph dictates the acceptable levels for Related Compound A and Related Compound B.[7] Adherence to these limits is mandatory for regulatory compliance. The typical acceptance criteria for specified impurities are often in the range of 0.10% to 0.20% area by HPLC.[12]

Conclusion

The identification and control of Tranylcypromine Related Compound B is a critical component of ensuring the quality, safety, and efficacy of Tranylcypromine drug products. This guide has detailed the chemical identity of this impurity and provided a robust analytical framework centered on high-performance liquid chromatography. By understanding the causality behind the chosen analytical methods—from column chemistry and mobile phase selection to the application of advanced techniques like LC-MS—researchers and quality control professionals can confidently implement and execute a scientifically sound control strategy. Adherence to pharmacopeial standards and a deep understanding of the analytical principles involved are paramount in the production of safe and effective medicines.

References

-

Wikipedia. Tranylcypromine. [Link]

-

Pharmaffiliates. Tranylcypromine-impurities. [Link]

-

Pharmaffiliates. Tranylcypromine-impurities (Product Details). [Link]

-

Veeprho. Tranylcypromine Impurities and Related Compound. [Link]

-

Pharmaffiliates. Tranylcypromine Sulfate-impurities. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5530, Tranylcypromine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 19493, (1R,2S)-Tranylcypromine. [Link]

- Google Patents.

-

British Pharmacopoeia. tranylcypromine sulfate impurity standard. [Link]

-

Pharmaffiliates. Tranylcypromine Related Compound A ((+/-)-cis-2-phenylcyclopropanamine hydrochloride; cis-tranylcyp (1672916)). [Link]

-

USP-NF. Tranylcypromine Sulfate Abstract. [Link]

-

MilliporeSigma. Tranylcypromine Related Compound B. [Link]

-

ChemBK. TRANS-1-AMINO-2-PHENYLCYCLOPROPANE. [Link]

- Gouse, et al. Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk. International Journal of Pharmaceutical Sciences and Research, 2016.

-

PubMed. A gas chromatographic procedure for separation and quantitation of the enantiomers of the antidepressant tranylcypromine. [Link]

-

Psychiatry Online. Tranylcypromine: Its Pharmacology, Safety, and Efficacy. [Link]

-

International Journal of Trend in Scientific Research and Development. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

-

AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

-

PubMed. Identification of 1-(malonylamino) cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. [Link]

-

RSC Publishing. Chemoselective and Enantioselective Fluorescent Identification of Specific Amino Acid Enantiomers. [Link]

-

National Center for Biotechnology Information. Identification and Metabolism of 1-(Malonylamino)cyclopropane-1-carboxylic Acid in Germinating Peanut Seeds. [Link]

-

PubMed. Identification and Metabolism of 1-(Malonylamino)cyclopropane-1-carboxylic Acid in Germinating Peanut Seeds. [Link]

Sources

- 1. Tranylcypromine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 7. Tranylcypromine Sulfate [doi.usp.org]

- 8. store.usp.org [store.usp.org]

- 9. Tranylcypromine Related Compound B | CAS No- 17480-08-9 | Cinnamylamine [chemicea.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. store.usp.org [store.usp.org]

- 12. veeprho.com [veeprho.com]

- 13. japsonline.com [japsonline.com]

- 14. ijprajournal.com [ijprajournal.com]

Solubility Profile of Cinnamylamine Hydrochloride: A Technical Guide to Theory and Practice

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamylamine hydrochloride, the salt of a primary amine featuring a phenylpropene backbone, is a compound of interest in synthetic chemistry and is structurally related to various pharmacologically active molecules.[1][2] For researchers in drug discovery, process chemistry, and materials science, a thorough understanding of a compound's solubility is not merely a technical detail—it is a cornerstone of successful experimental design, formulation development, and biological assessment. Poor solubility can lead to unreliable bioassay results, hinder purification processes, and create significant hurdles in developing viable dosage forms.[3][4]

This guide provides a comprehensive overview of the solubility characteristics of cinnamylamine hydrochloride. Moving beyond a simple data sheet, we will delve into the fundamental physicochemical principles that govern its behavior in various solvent systems. We will then translate this theory into practice by providing detailed, field-proven protocols for determining both thermodynamic (equilibrium) and kinetic solubility, empowering researchers to generate reliable and reproducible data tailored to their specific applications.

Theoretical Framework: The Science of Dissolution

The solubility of a compound is dictated by the interplay between the solute's intrinsic properties and the characteristics of the solvent. For an ionic salt like cinnamylamine hydrochloride, several key principles are paramount.

The "Like Dissolves Like" Principle and Molecular Polarity

The adage "like dissolves like" is the most fundamental concept in solubility prediction.[5] It states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another.[2][6][7]

-

Cinnamylamine Hydrochloride (Solute): As a hydrochloride salt, this compound is highly polar and ionic. In solution, it dissociates into a protonated cinnamylammonium cation (C₉H₁₁NH₃⁺) and a chloride anion (Cl⁻). The primary intermolecular forces to overcome are the strong electrostatic attractions holding the ions together in the crystal lattice.

-

Solvents:

-

Polar Solvents (e.g., water, methanol, ethanol) have large dipole moments and often engage in hydrogen bonding.[8][9][10] They are effective at dissolving ionic compounds by solvating the individual ions through strong ion-dipole interactions, which compensates for the energy required to break the crystal lattice.[11]

-

Nonpolar Solvents (e.g., hexane, toluene) have minimal to no dipole moment and interact primarily through weak London dispersion forces. These forces are insufficient to overcome the strong ionic bonds of the salt, leading to very poor solubility.[6]

-

The Critical Role of Hydrogen Bonding

Hydrogen bonds are a particularly strong type of dipole-dipole interaction that significantly influences solubility in protic solvents like water and alcohols.[9][12] The protonated amine group (-NH₃⁺) of cinnamylamine hydrochloride is an excellent hydrogen bond donor, while the chloride anion can act as a hydrogen bond acceptor. Polar protic solvents, which can both donate and accept hydrogen bonds, are therefore exceptionally effective at solvating and dissolving such salts.[8]

Factors Specifically Influencing Salt Solubility

Beyond general polarity, the solubility of hydrochloride salts is uniquely affected by other solution conditions.

-

pH of the Solution: The solubility of an amine salt is highly dependent on pH. In acidic to neutral aqueous media, the amine remains protonated as the ammonium salt, favoring dissolution. However, in basic conditions (high pH), the protonated amine (R-NH₃⁺) will be deprotonated to the free base (R-NH₂). The free base form, cinnamylamine, is significantly less polar and less water-soluble than its hydrochloride salt, and may precipitate out of solution.

-

The Common-Ion Effect: This principle, a consequence of Le Châtelier's principle, states that the solubility of a sparingly soluble salt is decreased when a solution already contains one of the ions from the salt.[1][13] For cinnamylamine hydrochloride (C₉H₁₁NH₃⁺Cl⁻), adding another source of chloride ions (e.g., from sodium chloride or in a hydrochloride-based buffer) will shift the dissolution equilibrium to the left, favoring the solid, undissolved salt and thereby reducing its overall solubility.[14][15] This is a critical consideration in formulation, especially when dealing with buffered solutions for intravenous administration.

Predicted Solubility Profile of Cinnamylamine Hydrochloride

While comprehensive, experimentally-derived public data on the solubility of cinnamylamine hydrochloride is limited, we can generate a robust predictive profile based on the physicochemical principles outlined above. This profile serves as an authoritative starting point for solvent selection, which must then be confirmed empirically using the protocols in Section 3.0.

| Solvent | Type | Dielectric Constant (ε) at 20°C | Prediction | Justification |

| Water | Polar Protic | 80.1 | Highly Soluble | As an ionic salt, it readily dissociates. The resulting ions are effectively solvated by water via strong ion-dipole interactions and hydrogen bonding.[11] |

| Methanol | Polar Protic | 32.7 | Soluble | A polar protic solvent that can solvate the ions. Its lower dielectric constant compared to water suggests it may be slightly less effective but still a good solvent. |

| Ethanol | Polar Protic | 24.5 | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the salt, though its increased hydrocarbon character may slightly reduce solubility compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Soluble | A highly polar aprotic solvent with a large dipole moment capable of effectively solvating the cation. Commonly used to prepare concentrated stock solutions for in-vitro assays.[3] |

| Acetonitrile | Polar Aprotic | 37.5 | Slightly Soluble | Polar aprotic solvent, but generally less effective at dissolving ionic salts compared to DMSO or protic solvents. May require energy input (heating, sonication). |

| Acetone | Polar Aprotic | 20.7 | Slightly Soluble to Insoluble | Lower polarity and dielectric constant make it a poor solvent for ionic salts. |

| Dichloromethane (DCM) | Nonpolar | 9.1 | Insoluble | The significant mismatch in polarity prevents the solvent from overcoming the crystal lattice energy of the salt.[6] |

| Hexane | Nonpolar | 1.9 | Insoluble | A classic nonpolar solvent. The weak van der Waals forces are insufficient to dissolve an ionic compound.[6] |

Experimental Determination of Solubility: Protocols and Workflows

Theoretical predictions provide guidance, but empirical determination is essential for accurate, application-specific solubility data. The two most relevant methods in drug development are for determining equilibrium and kinetic solubility.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic or equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium. It is the gold standard for pre-formulation and biopharmaceutical classification.

Caption: Workflow for a typical Kinetic Solubility Assay.

-

Stock Solution Preparation: Prepare a concentrated stock solution of cinnamylamine hydrochloride in 100% DMSO (e.g., 20 mM).

-

Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake for 1-2 hours at room temperature. [3]During this time, compounds with solubility below their tested concentration will precipitate.

-

Detection: Quantify the precipitation. Common high-throughput methods include:

-

Nephelometry: Measures the scattering of light by suspended particles (precipitate). * UV-Vis Spectroscopy: After filtering the plate to remove precipitate, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured signal is not significantly different from the negative controls (buffer with DMSO only).

Discussion and Practical Insights

-

For the Medicinal Chemist: The predicted high solubility in polar protic solvents like water and ethanol is advantageous. It suggests that cinnamylamine hydrochloride is unlikely to present solubility challenges during aqueous workups or purification by recrystallization from alcohol/water mixtures. However, its insolubility in nonpolar solvents like hexane makes these good choices for precipitation.

-

For the Biologist/Pharmacologist: When preparing dosing solutions, using a simple aqueous vehicle like saline or PBS should be feasible. However, the common-ion effect is a critical consideration. If using a chloride-containing buffer, the maximum achievable concentration may be lower than in pure water. For in-vitro assays starting from a DMSO stock, the kinetic solubility limit must be respected to avoid compound precipitation in the assay plate, which would lead to inaccurate concentration-response curves. * For the Formulation Scientist: The salt form dramatically enhances aqueous solubility compared to the free base. However, the hygroscopicity (tendency to absorb moisture) of the hydrochloride salt should be evaluated, as it can impact chemical stability and powder handling. [4]If the compound is intended for development in a formulation containing other chloride salts, the common-ion effect could negatively impact the dissolution rate and overall bioavailability.

Conclusion

Cinnamylamine hydrochloride is predicted to be a highly polar, ionic compound with excellent solubility in polar protic solvents and limited solubility in nonpolar organic solvents. This profile is governed by fundamental principles including "like dissolves like," hydrogen bonding, and the common-ion effect. While these principles provide a strong predictive foundation for solvent selection, this guide strongly advocates for the empirical determination of solubility using standardized protocols, such as the shake-flask method for equilibrium solubility and precipitation-based assays for kinetic solubility. By integrating theoretical understanding with rigorous experimental validation, researchers can ensure data integrity and make informed decisions throughout the research and development lifecycle.

References

- Wikipedia. (n.d.). Common-ion effect.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- Fiveable. (n.d.). Like Dissolves Like Definition - Inorganic Chemistry I Key Term.

- ResearchGate. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review.

- Khan Academy. (n.d.). The common-ion effect (video) | Equilibrium.

- Vertex AI Search. (n.d.). Solubility and Polarity.

- Chemistry LibreTexts. (2023). 18.3: Common-Ion Effect in Solubility Equilibria.

- CK-12 Foundation. (2025). Common Ion Effect on Solubility of Ionic Salts.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- World Health Organization. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- Khan Academy. (n.d.). Solubility and intermolecular forces (video).

- Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- The Fountain Magazine. (n.d.). Like Dissolves Like.

- YouTube. (2025). What Does "Like Dissolves Like" Mean?.

- askIITians. (2025). How do hydrogen bonds affect solubility?.

- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds.

- Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE.

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Abraham Entertainment. (2025). Solubility Of Polar Compounds: Unraveling The Secrets.

- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PubChem. (n.d.). Cinnamylamine hydrochloride, (E)- | C9H12ClN | CID 6444486.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- Klivon. (n.d.). Cinnamylamine Hydrochloride | CAS Number 5586-89-0.

- BioDuro. (n.d.). ADME Solubility Assay.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- LGC Standards. (n.d.). Cinnamylamine Hydrochloride.

- MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.

- PubChem. (n.d.). Cinnamylamine | C9H11N | CID 6008559.

- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.

- Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- (n.d.). methylamine hydrochloride.

- Organic Syntheses Procedure. (n.d.). Methylamine Hydrochloride.

- (n.d.). hydroxylammonium chloride.

Sources

- 1. Cinnamylamine hydrochloride, (E)- | C9H12ClN | CID 6444486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. klivon.com [klivon.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cinnamyl alcohol - Wikipedia [en.wikipedia.org]

- 6. toku-e.com [toku-e.com]

- 7. Cinnamyl alcohol 98 104-54-1 [sigmaaldrich.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. toku-e.com [toku-e.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. Solubility table - Wikipedia [en.wikipedia.org]

- 14. Cinnamylamine Hydrochloride | LGC Standards [lgcstandards.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

Synthesis of Cinnamylamine hydrochloride from cinnamaldehyde

An In-depth Technical Guide to the Synthesis of Cinnamylamine Hydrochloride from Cinnamaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of cinnamylamine hydrochloride, a valuable building block in pharmaceutical and chemical research. The primary focus is on the reductive amination of cinnamaldehyde, a robust and widely adopted synthetic route. This document delves into the underlying chemical principles, offers a detailed, field-tested experimental protocol, and outlines methods for the characterization and purification of the final product. It is intended for an audience of researchers, chemists, and drug development professionals, providing the technical depth necessary for successful laboratory execution.

Introduction and Strategic Importance

Cinnamylamine, an aromatic amine, and its hydrochloride salt are pivotal precursors in the synthesis of a range of biologically active molecules and fine chemicals.[1][2] Its structural motif, featuring a phenyl ring, a propenyl linker, and a primary amine, makes it a versatile starting material for constructing complex molecular architectures. The conversion of readily available cinnamaldehyde to cinnamylamine is a fundamental transformation in organic synthesis.

The most efficient and common method for this conversion is reductive amination .[3][4] This process involves two key stages: the condensation of an aldehyde with an amine source to form an imine intermediate, followed by the selective reduction of this imine to the corresponding amine. This guide will explore the mechanistic nuances, reagent selection, and practical execution of this pathway.

Synthetic Strategy: The Chemistry of Reductive Amination

The transformation of a carbonyl compound into an amine via an imine intermediate is a cornerstone of amine synthesis.[4] The overall reaction proceeds as follows:

Reaction Mechanism

The reductive amination process is a cascade of two distinct chemical events occurring in one pot or sequentially.

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine source (in this case, ammonia) on the electrophilic carbonyl carbon of cinnamaldehyde. This forms a transient hemiaminal intermediate. Under weakly acidic conditions, the hydroxyl group of the hemiaminal is protonated, facilitating its elimination as a water molecule to yield a resonance-stabilized iminium ion.

-

Hydride Reduction: A reducing agent, typically a hydride source, then delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction step yields the final secondary amine, cinnamylamine.

The efficiency of this process hinges on careful control of reaction conditions, particularly pH. Optimal imine formation occurs at a mildly acidic pH (around 6-7).[5][6] Conditions that are too acidic will protonate the ammonia, rendering it non-nucleophilic, while basic conditions will not facilitate the necessary dehydration of the hemiaminal.

Critical Reagent Selection

The success of the synthesis is highly dependent on the judicious choice of reagents.

-

Amine Source : While anhydrous ammonia can be used, its handling can be cumbersome. A more convenient source is an ammonium salt, such as ammonium chloride (NH₄Cl) or ammonium acetate , which provides ammonia in situ.

-

Reducing Agent : The choice of reductant is critical for selectivity.

-

Sodium Borohydride (NaBH₄) : A cost-effective and powerful reducing agent. However, it can also reduce the starting aldehyde. Therefore, it is typically added after allowing sufficient time for the imine to form.[5][7][8]

-

Sodium Cyanoborohydride (NaBH₃CN) : More selective for the iminium ion over the carbonyl group, allowing for a true one-pot reaction.[5][7] Its high toxicity and the generation of cyanide byproducts are significant drawbacks.[6]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : A milder, non-toxic, and highly selective alternative to NaBH₃CN.[6][7] It is often the reagent of choice in modern organic synthesis for its efficacy and safety profile.

-

-

Solvent : Protic solvents like methanol (MeOH) or ethanol are commonly used as they are effective at dissolving the reagents and intermediates.[7] Anhydrous solvents like tetrahydrofuran (THF) can also be employed, particularly with moisture-sensitive reductants.[9]

Detailed Experimental Protocol

This protocol describes a reliable, lab-scale synthesis of cinnamylamine hydrochloride from cinnamaldehyde using a two-step reductive amination with sodium borohydride.

Safety Precautions

-

Cinnamaldehyde : Causes skin and eye irritation and may cause an allergic skin reaction.[10][11] Handle in a well-ventilated fume hood.

-

Sodium Borohydride : Flammable solid that reacts with water to produce flammable hydrogen gas. Do not quench with acid directly.

-

Methanol : Flammable and toxic. Avoid inhalation and skin contact.

-

Hydrochloric Acid : Corrosive. Handle with extreme care.

-

Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.[10][12]

Reagents and Materials

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10 mmol scale) |

| trans-Cinnamaldehyde | 132.16 | 1.0 | 1.32 g (1.26 mL) |

| Ammonium Chloride | 53.49 | 1.5 | 0.80 g |

| Methanol (MeOH) | 32.04 | - | ~50 mL |

| Sodium Borohydride | 37.83 | 1.2 | 0.45 g |

| Diethyl Ether | 74.12 | - | As needed |

| 2M HCl in Diethyl Ether | - | - | As needed |

| Sodium Hydroxide (5M) | 40.00 | - | As needed for work-up |

| Anhydrous MgSO₄ | 120.37 | - | As needed for drying |

Step-by-Step Procedure

Part I: Reductive Amination

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add trans-cinnamaldehyde (1.32 g, 10 mmol) and ammonium chloride (0.80 g, 15 mmol).

-

Add methanol (40 mL) to the flask. Stir the resulting suspension at room temperature for 1 hour to facilitate the formation of the imine intermediate. The mixture may not become fully homogeneous.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add sodium borohydride (0.45 g, 12 mmol) to the stirred suspension in small portions over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

Part II: Work-up and Isolation of Cinnamylamine (Free Base)

-

Slowly and carefully add 20 mL of deionized water to quench any unreacted sodium borohydride.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove most of the methanol.

-

Add 30 mL of deionized water to the residue. Basify the aqueous solution to a pH > 12 by the dropwise addition of 5M sodium hydroxide solution. Causality Note: Basification deprotonates the ammonium salt of the product, liberating the free amine which is soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the cinnamylamine free base with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude cinnamylamine as a pale yellow oil.

Part III: Formation and Purification of Cinnamylamine Hydrochloride

-

Dissolve the crude cinnamylamine oil in a minimal amount of anhydrous diethyl ether (~20 mL).

-

While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms. Causality Note: The hydrochloride salt is insoluble in diethyl ether, causing it to precipitate out, which is a key purification step.

-

Collect the white solid by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

For further purification, the crude hydrochloride salt can be recrystallized from an ethanol/ether solvent system. Dissolve the solid in a minimum amount of hot ethanol and then add diethyl ether until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to yield pure cinnamylamine hydrochloride.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Starting Material (Cinnamaldehyde) | Product (Cinnamylamine HCl) |

| ¹H NMR | Aldehydic proton (~9.7 ppm), Vinylic protons (~6.7-7.6 ppm), Aromatic protons (~7.4-7.6 ppm) | Methylene protons (-CH₂-NH₃⁺, ~3.8 ppm), Vinylic protons (~6.3-6.8 ppm), Aromatic protons (~7.2-7.5 ppm), Broad NH₃⁺ singlet |

| IR (cm⁻¹) | ~1680 (C=O stretch, conjugated), ~1625 (C=C stretch), ~970 (trans C-H bend) | ~2800-3100 (broad, N-H stretch of amine salt), ~1600 (C=C stretch), ~965 (trans C-H bend), No C=O peak at ~1680 |

| MS (ESI+) | m/z = 133.1 [M+H]⁺ | m/z = 134.1 [M+H]⁺ (for free base) |

| Appearance | Yellowish, viscous liquid | White to off-white crystalline solid |

| CAS Number | 104-55-2 | 5586-89-0[13][14] |

Note: Specific NMR shifts are approximate and can vary based on solvent and concentration.

Conclusion

The synthesis of cinnamylamine hydrochloride from cinnamaldehyde via reductive amination is a highly efficient and reliable transformation. The choice of a selective reducing agent and careful control of reaction conditions are paramount to achieving high yields and purity. The protocol detailed herein, utilizing sodium borohydride, provides a practical and accessible method for laboratory-scale synthesis. For industrial applications or syntheses where toxicity is a primary concern, substituting sodium borohydride with sodium triacetoxyborohydride is a highly recommended alternative. Proper analytical characterization is essential to validate the structure and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

-

Wang, Q., Ma, L., Wang, Z., & Qi, Q. (2022). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. PMC - NIH. [Link]

-

Fumagalli, G., et al. (n.d.). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]

-

Loba Chemie. (2016). CINNAMALDEHYDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

ResearchGate. (n.d.). Construction of cinnamylamine biosynthetic pathway using cinnamaldehyde... ResearchGate. [Link]

-

Nikpour, F., & Zohreh, N. (n.d.). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Redalyc. [Link]

-

Sciencelab.com. (n.d.). Material safety data sheet - cinnamaldehyde 98%. Sciencelab.com. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cinnamaldehyde. Carl ROTH. [Link]

-

Wang, Q., et al. (2023). Synergistic improvement of cinnamylamine production by metabolic regulation. Biotechnology for Biofuels and Bioproducts. [Link]

-

Wang, Q., et al. (2023). Synergistic improvement of cinnamylamine production by metabolic regulation. PMC. [Link]

-

Edusprouts. (2009). Lab Report on Reductive Amination. Edusprouts. [Link]

-

LANXESS. (2015). Cinnamic aldehyde. LANXESS. [Link]

-

Wikipedia. (n.d.). Cinnamaldehyde. Wikipedia. [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

-

ResearchGate. (n.d.). Continuous‐flow synthesis of cinnamylamine by immobilized HeWT. ResearchGate. [Link]

-

ResearchGate. (2023). Synergistic improvement of cinnamylamine production by metabolic regulation. ResearchGate. [Link]

-

E. S. K. (2012). Synthesis of Functionalized Cinnamaldehyde Derivatives by an Oxidative Heck Reaction and Their Use as Starting Materials for Preparation of Mycobacterium tuberculosis 1-Deoxy-d-xylulose-5-phosphate Reductoisomerase Inhibitors. PMC - NIH. [Link]

-

LibreTexts. (2023). Reductive Amination. Chemistry LibreTexts. [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

-

ResearchGate. (n.d.). Time course of cinnamylamine production in S003, S020 and S020 after... ResearchGate. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Ganthi, H. et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace. [Link]

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

-

Mboukou-Kimbatsa, I. A., et al. (2024). Cinnamaldehyde in Focus: Antimicrobial Properties, Biosynthetic Pathway, and Industrial Applications. UQTR. [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Organic Syntheses. [Link]

-

Ghosh, K. K., et al. (2010). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Arkivoc. [Link]

-

Aliyu, A. O. C., et al. (2013). One-pot synthesis of oxime ethers from cinnamaldehyde or crotonaldehyde, hydroxylamine salt, potasium carbonate and alkyl halides. ResearchGate. [Link]

-

PubChem. (n.d.). Cinnamylamine hydrochloride, (E)-. PubChem. [Link]

-

AZoM. (2016). Quantification of Key Components of Cinnamon Using NMR Spectroscopy. AZoM. [Link]

- Google Patents. (n.d.). CN115535975B - Method for purifying hydroxylamine hydrochloride.

-

ResearchGate. (n.d.). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ResearchGate. [Link]

-

Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?. Creative Biostructure. [Link]

Sources

- 1. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Cinnamylamine | 4335-60-8 [smolecule.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

- 9. redalyc.org [redalyc.org]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. echemi.com [echemi.com]

- 13. Cinnamylamine Hydrochloride | LGC Standards [lgcstandards.com]

- 14. Cinnamylamine hydrochloride, (E)- | C9H12ClN | CID 6444486 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Terrain of Cinnamylamine Hydrochloride: A Technical Guide to Safe Handling and Hazard Mitigation

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of pharmaceutical research and development, the safe and informed handling of chemical compounds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the safety and handling precautions for cinnamylamine hydrochloride. As a Senior Application Scientist, this document synthesizes critical technical data with practical, field-proven insights to ensure a comprehensive understanding and mitigation of the risks associated with this compound.

Understanding the Hazard Profile of Cinnamylamine Hydrochloride

Cinnamylamine hydrochloride ((E)-3-phenylprop-2-en-1-amine hydrochloride) is a primary amine salt that presents a specific set of hazards requiring meticulous handling protocols. Its hazard profile, as defined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, necessitates a thorough understanding to prevent accidental exposure and ensure laboratory safety.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem CID 6444486[1]

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of its dust. The hydrochloride salt form can contribute to its irritant properties upon contact with moist tissues, where it can release hydrochloric acid.

Toxicological Insights: The "Why" Behind the Hazard

The irritant effects of primary amines on the skin are often attributed to their basicity and ability to interact with and disrupt the lipid bilayers of cell membranes, leading to an inflammatory response.[2][3] In the case of the hydrochloride salt, hydrolysis upon contact with the moisture on the skin, in the eyes, or in the respiratory tract can locally lower the pH, contributing to irritation. The amine group itself can also act as a nucleophile, potentially reacting with biological macromolecules and triggering an immune response.

Long-term exposure data for cinnamylamine hydrochloride is limited. However, as with many amine compounds, repeated or prolonged contact should be avoided to prevent potential sensitization and other chronic health effects.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

A robust safety protocol for handling cinnamylamine hydrochloride relies on a hierarchy of controls, prioritizing engineering solutions to minimize exposure, supplemented by appropriate personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

All manipulations of solid cinnamylamine hydrochloride that could generate dust, such as weighing and transferring, must be conducted in a certified chemical fume hood. The fume hood provides critical protection by containing and exhausting airborne particles, preventing inhalation. For procedures involving solutions, a fume hood is also recommended to control any potential vapors.

Caption: Hierarchy of controls for managing chemical hazards.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with cinnamylamine hydrochloride.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.

-

Skin Protection: A flame-resistant lab coat should be worn at all times. For hand protection, chemically resistant gloves are required. Butyl or nitrile gloves are recommended for handling amines and their salts.[4][5] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

Prudent Handling Practices

Given that cinnamylamine hydrochloride is a solid, care must be taken to avoid the generation of dust.

Protocol for Weighing and Dispensing Cinnamylamine Hydrochloride:

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Containment: Perform all weighing and transfer operations within the fume hood. Use a disposable weigh boat or a tared container.

-

Dispensing: Use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust. If possible, gently tap the spatula to dispense the powder rather than shaking it.

-

Cleaning: After dispensing, carefully clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe to prevent dust dispersal.

-

Closure: Securely close the container of cinnamylamine hydrochloride immediately after use.

Storage with Chemical Segregation

Proper storage is crucial to prevent hazardous reactions. Cinnamylamine hydrochloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is hygroscopic and should be protected from moisture.

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous, potentially explosive reactions.

-

Strong Bases: As an amine hydrochloride, it will react with strong bases (e.g., sodium hydroxide) to liberate the free amine, cinnamylamine, which is a flammable and corrosive liquid.[6][7] This reaction is also exothermic.

-

Reactive Metals: Avoid contact with reactive metals.

Store cinnamylamine hydrochloride away from these incompatible materials, ideally in a dedicated cabinet for corrosive solids.

Responsible Disposal

All waste containing cinnamylamine hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response Protocol

For a minor spill of solid cinnamylamine hydrochloride within a chemical fume hood:

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Don PPE: Ensure you are wearing appropriate PPE, including double gloves (nitrile or butyl), safety goggles, and a lab coat.

-

Containment: If the spill is outside of a fume hood, and it is safe to do so, cover the spill with a plastic-backed absorbent pad to prevent further dispersal of dust.

-

Neutralization (for acidic properties): For spills where the acidic nature is a concern, a neutralizing agent for acids, such as sodium bicarbonate or a commercial acid neutralizer, can be gently applied.

-

Cleanup: Carefully scoop the spilled material and any absorbent/neutralizing agent into a clearly labeled hazardous waste container. Avoid creating dust. Use a wet wipe or a cloth dampened with a suitable solvent (e.g., water, if compatible with the surrounding environment) to decontaminate the spill area.

-

Disposal: Dispose of all cleanup materials as hazardous waste.

-

Reporting: Report the incident to the laboratory supervisor and the institutional safety office.

For large spills, or any spill outside of a fume hood that creates significant dust, evacuate the area, secure it, and contact the institution's emergency response team.

Caption: Workflow for responding to a chemical spill.

Conclusion: A Culture of Safety